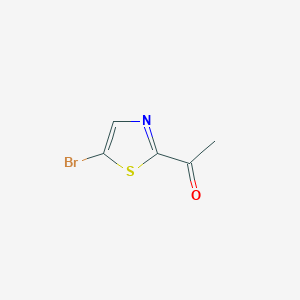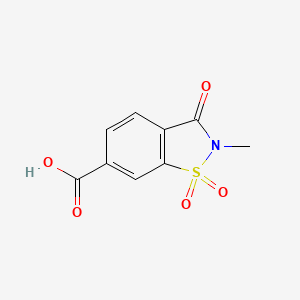![molecular formula C12H10N4OS B1517352 2-アミノ-5-メチル-7-フェニル[1,3]チアゾロ[4,5-d]ピリダジン-4(5H)-オン CAS No. 1105192-23-1](/img/structure/B1517352.png)
2-アミノ-5-メチル-7-フェニル[1,3]チアゾロ[4,5-d]ピリダジン-4(5H)-オン
概要
説明
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is an intriguing compound known for its multifaceted applications in various scientific fields. This compound belongs to the thiazolopyridazine family, characterized by its unique thiazole and pyridazine fused ring system. These structural motifs imbue the molecule with a range of reactive and functional properties, making it a valuable tool in chemistry, biology, medicine, and industry.
科学的研究の応用
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has diverse applications across multiple scientific disciplines. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biochemical structures. In medicine, this compound has potential therapeutic applications, including as an anticancer agent or a modulator of neurotransmitter receptors. Its industrial applications include its use as a catalyst or a precursor for the synthesis of dyes and pigments.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
It’s known that thiazole derivatives can serve as estrogen receptor ligands, neuropeptides, and y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
Some thiazole derivatives have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically begins with the cyclization of thiosemicarbazide with 3-methyl-2-phenylacrylic acid. This is followed by oxidative cyclization under conditions that may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually conducted under reflux conditions to facilitate the cyclization process. Industrial Production Methods: While the aforementioned synthetic route is effective for laboratory-scale synthesis, industrial production often requires optimization to improve yield and scalability. Techniques such as continuous flow synthesis may be employed to achieve higher efficiency and consistency in production.
化学反応の分析
Types of Reactions: 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate or chromium trioxide. Reduction reactions may use hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles such as halides or amines under mildly basic or acidic conditions. Major Products: These reactions typically yield derivatives that retain the core thiazolopyridazine structure but introduce functional groups that modify its reactivity or biological activity.
類似化合物との比較
Compared to other thiazolopyridazines, 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Similar compounds in this class include 2-amino-5-methyl-7-phenylthiazolopyridine and 2-amino-5-ethyl-7-phenylthiazolopyridine. These compounds share the core structure but differ in their substituents, affecting their chemical and biological properties.
特性
IUPAC Name |
2-amino-5-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-11(17)9-10(18-12(13)14-9)8(15-16)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWPSNQNRYHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















